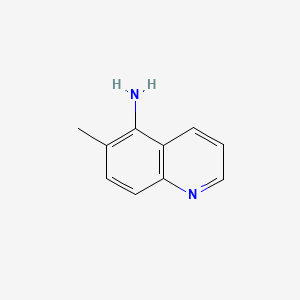

6-Methylquinolin-5-amine

Description

6-Methoxyquinolin-5-amine (CAS: 50358-38-8) is a quinoline derivative featuring a methoxy group at position 6 and an amine group at position 5. Its molecular formula is C₁₀H₁₀N₂O, with a molar mass of 174.2 g/mol . This compound is synthesized via silylation reactions, as demonstrated in the preparation of a cinchona alkaloid-derived catalyst. Key steps include dissolving 5'-aminoquinoline in dimethylformamide, followed by the addition of diethylamine, triethylamine, and tert-butyldiphenylsilyl chloride, yielding the product in 71% yield after purification .

Physicochemical properties include a melting point of 179–180°C (with decomposition at 131°C) and characteristic spectral

- IR (νmax/cm⁻¹): 3325 (N–H stretch), 2933 (C–H), 1551 (aromatic C=C) .

- ¹H NMR (CDCl₃): δ 8.41 (d, J = 3.8 Hz, 1H), 4.06 (s, 3H, OCH₃), and 5.99 (s, NH₂) .

Applications include its role as a precursor in asymmetric catalysis and biochemical research .

Propriétés

IUPAC Name |

6-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIDQFHIEFDWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388563 | |

| Record name | 6-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50358-35-5 | |

| Record name | 6-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-5-amine typically involves the reaction of 6-methylquinoline with an amine source under specific conditions. One common method is the reduction of 6-methylquinoline-5-nitro using a reducing agent such as palladium on activated carbon and ammonium formate in methanol . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of 6-Methylquinolin-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Palladium on activated carbon and ammonium formate in methanol are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

6-Methylquinolin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and anticancer properties.

Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Methylquinolin-5-amine involves its interaction with cellular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it may interfere with cell proliferation pathways, such as the PI3K/AKT/mTOR pathway, leading to apoptosis of cancer cells .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Physicochemical and Functional Differences

- Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring electron density, influencing reactivity in catalysis . In contrast, bromo or trifluoromethyl groups (electron-withdrawing) stabilize intermediates in medicinal chemistry applications .

- Solubility: 5-Methoxyquinolin-6-amine (a positional isomer) requires solvent optimization (e.g., DMSO) for dissolution, suggesting similar challenges for 6-methoxy derivatives .

- Thermal Stability: 6-Methoxyquinolin-5-amine exhibits decomposition at 131°C, whereas brominated analogs (e.g., 6-bromo derivatives) show higher thermal stability due to halogen substituents .

Activité Biologique

Overview

6-Methylquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula . As a derivative of quinoline, it exhibits a variety of biological activities, making it a compound of interest in medicinal chemistry. This article reviews its biochemical properties, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

6-Methylquinolin-5-amine interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding can result in either inhibition or activation depending on the specific enzyme involved.

| Property | Description |

|---|---|

| Molecular Formula | |

| Key Interactions | Cytochrome P450 enzymes |

| Biological Activities | Antiproliferative, antimicrobial, anti-inflammatory |

The mechanisms through which 6-Methylquinolin-5-amine exerts its biological effects are multifaceted:

- Inhibition of DNA Synthesis : Like other quinoline derivatives, it inhibits DNA synthesis by promoting cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Induction of Apoptosis : In cancer cells, this compound has demonstrated the ability to induce apoptosis and cell cycle arrest. This is particularly significant in the context of cancer therapy where controlling cell proliferation is critical.

Cellular Effects

Research indicates that 6-Methylquinolin-5-amine exhibits notable antiproliferative activity across various cancer cell lines. In laboratory settings, it has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization, resulting in increased reactive oxygen species (ROS) production .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of 6-Methylquinolin-5-amine on several cancer cell lines such as H460 (lung), HT29 (colon), and HepG2 (liver). The results indicated significant reductions in cell viability with IC50 values ranging from 0.03 μM to 1.24 μM, demonstrating its potential as an effective anticancer agent .

Dosage Effects in Animal Models

In vivo studies have shown that the effects of 6-Methylquinolin-5-amine vary significantly with dosage. At low doses, it exhibits minimal toxicity while still providing therapeutic benefits such as antiproliferative activity against cancer cells. Conversely, higher doses may lead to increased toxicity and adverse effects.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effects | Toxicity Level |

|---|---|---|

| Low (0.625) | Antiproliferative activity observed | Minimal toxicity |

| High (1.25) | Increased tumor incidence | Higher toxicity |

Temporal Effects in Laboratory Settings

The stability and biological activity of 6-Methylquinolin-5-amine can be influenced by environmental factors such as temperature and pH. Studies have indicated that while the compound remains stable under physiological conditions, its efficacy may diminish over extended periods or under extreme conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.